molecular formula C18H14N8O4S B2599251 N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide CAS No. 1219902-93-8

N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide

Cat. No.: B2599251
CAS No.: 1219902-93-8
M. Wt: 438.42
InChI Key: XTXBJHCAZGWHFR-UHFFFAOYSA-N
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Description

N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide is a complex organic compound that features a combination of sulfonamide, pyrimidine, pyrazine, and oxadiazole moieties

Preparation Methods

The synthesis of N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes:

    Formation of the Sulfonamide Moiety: This step involves the reaction of 4-methylpyrimidine-2-amine with a sulfonyl chloride derivative to form the sulfonamide intermediate.

    Coupling with Phenyl Derivative: The sulfonamide intermediate is then coupled with a phenyl derivative under suitable conditions to form the desired phenyl-sulfonamide compound.

    Formation of the Oxadiazole Ring: The phenyl-sulfonamide compound is then reacted with a pyrazine derivative and a carboxylic acid derivative to form the oxadiazole ring, completing the synthesis of the target compound.

Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups, leading to reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced with other groups, leading to a variety of substituted derivatives.

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structure and potential biological activity.

    Biological Research: It is used in various biological assays to study its effects on different biological pathways and targets.

    Materials Science: The compound’s unique structural features make it a candidate for use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and biological context.

Comparison with Similar Compounds

N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide can be compared with other similar compounds, such as:

    Sulfonamide Derivatives: Compounds with similar sulfonamide moieties, which may have similar biological activities.

    Pyrimidine Derivatives: Compounds with pyrimidine rings, which are commonly studied for their pharmaceutical potential.

    Oxadiazole Derivatives: Compounds with oxadiazole rings, which are of interest in materials science and medicinal chemistry.

Properties

IUPAC Name

N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-3-pyrazin-2-yl-1,2,4-oxadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N8O4S/c1-11-6-7-21-18(22-11)26-31(28,29)13-4-2-12(3-5-13)23-16(27)17-24-15(25-30-17)14-10-19-8-9-20-14/h2-10H,1H3,(H,23,27)(H,21,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTXBJHCAZGWHFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=NC(=NO3)C4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N8O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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